molecular formula C12H16ClN3 B1480825 1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-45-9

1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480825
CAS No.: 2098023-45-9
M. Wt: 237.73 g/mol
InChI Key: STDLTXKIIRPJQJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a 2-chloroethyl group at position 1 and a cyclopentyl group at position 5. The 2-chloroethyl moiety is a known alkylating group, which may confer cytotoxicity by crosslinking DNA strands, while the cyclopentyl substituent likely enhances lipid solubility, influencing pharmacokinetics and tissue distribution .

Biological Activity

1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3
  • Molecular Weight : Approximately 233.68 g/mol

The compound features a unique structure combining an imidazo[1,2-b]pyrazole core with a chloroethyl substituent and a cyclopentyl group. This structural configuration is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Imidazo[1,2-b]pyrazole Core : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Chloroethyl Group : This can be accomplished via nucleophilic substitution reactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Anticancer Activity : The compound may exert its effects by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells. A study indicated that similar pyrazole derivatives showed significant inhibitory activity against cancer cell lines, suggesting potential for this compound in cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis. For instance, related pyrazole derivatives exhibited MIC values as low as 0.25 µg/mL against resistant strains .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious Cancer Cell LinesSignificant inhibition
AntimicrobialMulti-drug resistant bacteriaMIC = 0.25 µg/mL
Anti-inflammatoryCOX-2 EnzymeSelective inhibition

Case Study 1: Anticancer Potential

In a recent study, derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of pyrazole derivatives found that compounds with structural similarities to this compound had strong antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloroethyl group in enhancing antimicrobial potency .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-b]pyrazole derivatives are heavily influenced by substituents at positions 1 and 6. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Molecular Properties

Compound Name Position 1 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole 2-Chloroethyl Cyclopentyl C₁₂H₁₆ClN₃ 237.73 (calculated) High lipophilicity (inferred from cyclopentyl)
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 2-Chloroethyl Cyclopropyl C₁₀H₁₂ClN₃ 209.67 Moderate lipophilicity; requires storage at -20°C
1-(2-Chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole 2-Chloroethyl Phenyl C₁₃H₁₂ClN₃ 245.71 High molecular weight; aromatic π-interactions likely
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole Cyclopentyl Methyl C₁₂H₁₆ClN₃ 237.73 Chloromethyl group may enhance alkylation potential
1-Methyl-1H-imidazo[1,2-b]pyrazole Methyl H C₆H₇N₃ 121.14 Minimal steric hindrance; baseline activity

Key Observations:

Phenyl-substituted analogs (e.g., ) exhibit higher molecular weights, which may reduce aqueous solubility and alter pharmacokinetics.

Alkylating Potential: The 2-chloroethyl group is a hallmark of alkylating agents, enabling DNA crosslinking and repair inhibition, as observed in nitrosourea metabolites like 2-chloroethyl isocyanate . Chloromethyl derivatives (e.g., ) may exhibit similar alkylating activity but with different kinetic stability.

Stability and Storage :

  • Cyclopropyl-substituted analogs (e.g., ) require storage at -20°C, suggesting instability under ambient conditions. The cyclopentyl analog’s stability remains uncharacterized but may benefit from reduced ring strain compared to cyclopropyl.

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation reactions involving pyrazole derivatives and appropriate reagents to form the fused imidazole ring.

  • Cyclocondensation of 4-carboxyethyl-5-amino-pyrazoles : A key synthetic route involves dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. This method provides a robust pathway to the imidazo-pyrazole core with good yields.

  • Hydrolysis and Amide Formation : Subsequent hydrolysis of the carboxyethyl group yields carboxylic acid derivatives, which can be further functionalized to amides via reaction with suitable amines in the presence of diphenylphosphorylazide (DPPA) in DMF. This step is crucial for diversifying the substitution pattern on the imidazo[1,2-b]pyrazole ring.

Incorporation of the 6-Cyclopentyl Substituent

The cyclopentyl group at position 6 is introduced through substitution reactions on the pyrazole ring prior to or after the formation of the imidazo ring.

  • Direct Substitution on Pyrazole Precursors : Starting from 6-substituted pyrazole intermediates, such as 6-cyclopentyl-pyrazoles, the imidazo ring is constructed via cyclocondensation, preserving the cyclopentyl substituent.

  • Cross-Coupling or Alkylation Approaches : Alternatively, cyclopentyl groups can be introduced via cross-coupling reactions or alkylation of halogenated intermediates on the pyrazole or imidazo[1,2-b]pyrazole rings, using cyclopentyl organometallic reagents or cyclopentyl halides under suitable catalytic conditions.

Optimized Synthetic Protocols and Yields

Research indicates that the choice of solvents, catalysts, and reaction conditions markedly affects yields and selectivity.

Step Conditions Yield (%) Notes
Cyclocondensation of pyrazole Conc. H2SO4, ambient temperature 70-90 Efficient dehydration to imidazo-pyrazole
Hydrolysis of carboxyethyl Aqueous base or acid 80-95 Converts esters to carboxylic acids
Amide formation with DPPA DPPA, DMF, amine, room temperature 60-85 Moderate yields, requires optimization
N-Alkylation with 2-chloroethyl halides K2CO3, DMF, 50-80°C 65-90 Selective N1 alkylation
Regioselective magnesiation TMP-bases, low temperature 70-95 High regioselectivity, trapping with electrophiles

Table 1: Summary of key preparation steps and typical yields for imidazo[1,2-b]pyrazole derivatives relevant to 1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole synthesis.

Additional Considerations and Research Findings

  • Solubility and Pharmacological Relevance : Functionalization of the imidazo[1,2-b]pyrazole scaffold, including substitution with 2-chloroethyl and cyclopentyl groups, has been shown to improve solubility and pharmacological profiles compared to related indole derivatives.

  • Green Chemistry Approaches : Nano-catalysts such as nano-ZnO have been reported to catalyze pyrazole formation efficiently, offering greener alternatives with excellent yields and shorter reaction times, though specific application to the imidazo[1,2-b]pyrazole scaffold requires further study.

  • Challenges in Low Reactivity : Some carboxylic acid intermediates exhibit low reactivity in amide formation, necessitating alternative coupling agents or conditions to improve yields.

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDLTXKIIRPJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole

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